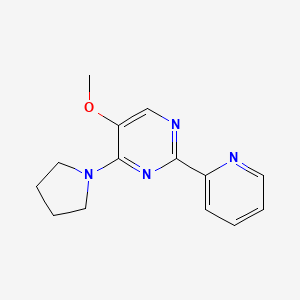
5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine
Descripción general
Descripción
5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)pyrimidine, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. This pyrimidine derivative has shown promise in various fields of study, including neuroscience and pharmacology. In
Mecanismo De Acción
5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine acts as an antagonist for the α7 nicotinic acetylcholine receptor. This receptor is involved in the release of neurotransmitters such as dopamine and glutamate, which are important for cognitive function and memory. By blocking this receptor, 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine can affect the release of these neurotransmitters and ultimately improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine can improve cognitive function and memory in animal models. It has also been shown to increase the release of dopamine and glutamate in the brain. Additionally, 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine has been shown to have anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows for more targeted and precise experiments. However, one limitation is that 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could explore the effects of 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine on other neurotransmitter systems and its potential as a therapeutic agent for other cognitive disorders. Finally, new synthesis methods could be developed to improve the yield and purity of 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine for use in scientific research.
Aplicaciones Científicas De Investigación
5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine has been used in various scientific studies, particularly in the field of neuroscience. It has been shown to act as an antagonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
5-methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-19-12-10-16-13(11-6-2-3-7-15-11)17-14(12)18-8-4-5-9-18/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTFWSMQGOILNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N2CCCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B3127937.png)
![3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B3127950.png)
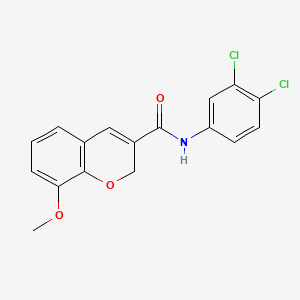
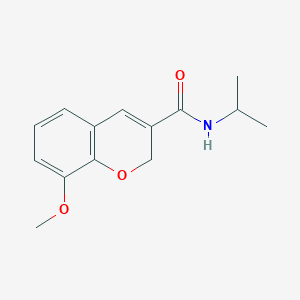
![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3127969.png)
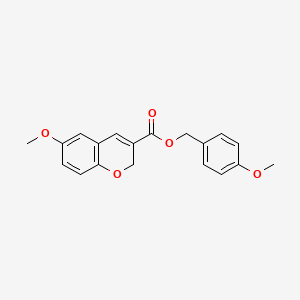
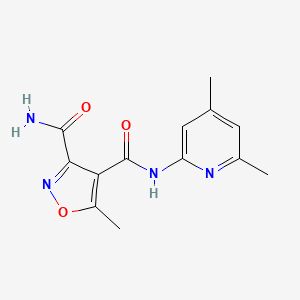
![N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3127994.png)
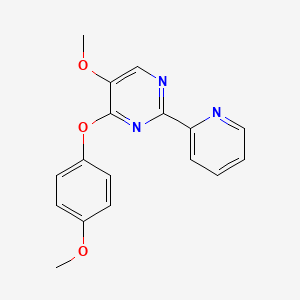
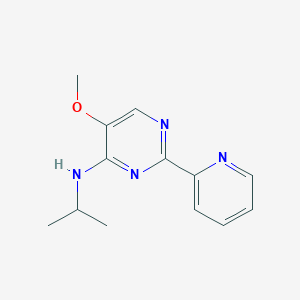
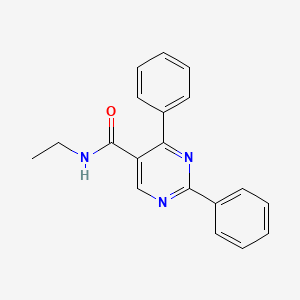

![ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate](/img/structure/B3128009.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))]](/img/structure/B3128016.png)